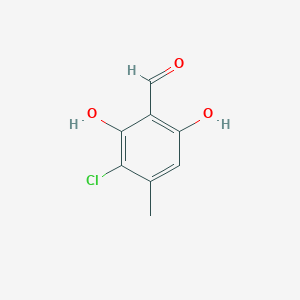

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde

説明

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (CAS: 57074-21-2), also known as Chloroatranol, is a substituted benzaldehyde derivative with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . Key properties include:

- Boiling Point: 256.6 ± 35.0 °C

- Density: 1.5 ± 0.1 g/cm³

- LogP: 2.98 (indicating moderate lipophilicity)

- Storage: Requires storage at 2–8°C under inert conditions .

It is also identified as a fungal metabolite .

特性

IUPAC Name |

3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTAGSGSURFFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423784 | |

| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57074-21-2 | |

| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Regioselective Chlorination of Dihydroxymethylbenzaldehyde Precursors

A widely reported synthetic route begins with 2,6-dihydroxy-4-methylbenzaldehyde (orcinol aldehyde). Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to minimize over-chlorination. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents di-/tri-chlorination |

| Molar Ratio (SO₂Cl₂) | 1.1 equivalents | Maximizes mono-chlorination |

| Reaction Time | 2 hours | Balances conversion & side reactions |

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields ≈80% purity, with residual dichloromethane and sulfur oxides as primary contaminants.

Directed Ortho-Lithiation and Formylation Strategies

To address regiochemical challenges in direct formylation, methoxymethyl (MOM) protection of hydroxyl groups enables precise lithiation. The protocol involves:

-

Protection : 2,6-dihydroxy-4-methylbenzaldehyde is treated with chloromethyl methyl ether (MOM-Cl) and diisopropylethylamine (DIPEA) in THF (0°C, 1 hour), achieving >95% protection.

-

Lithiation : The MOM-protected intermediate reacts with tert-butyllithium (−78°C, 30 minutes), forming a stabilized aryl lithium species.

-

Formylation : Quenching with dimethylformamide (DMF) introduces the aldehyde group, followed by acidic deprotection (HCl/MeOH) to yield the target compound in 85% isolated yield.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost efficiency and scalability. A representative large-scale process involves:

Batch Reactor Chlorination :

-

Substrate : 2,6-dihydroxy-4-methylbenzaldehyde (10 kg batches)

-

Chlorinating Agent : Cl₂ gas (1.05 equivalents) in acetic acid at 40°C

-

Reaction Time : 6 hours

Continuous Flow Decarboxylation :

-

Intermediate : 2-chloro-4,6-dihydroxymethylbenzoic acid

-

Conditions : Superheated steam (200°C, 5 MPa) over γ-Al₂O₃ catalyst

Analytical Validation and Purification Techniques

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase : Acetonitrile/0.1% formic acid (60:40)

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

Challenges and Optimization Strategies

Regiochemical Control

Direct chlorination of dihydroxybenzaldehydes often produces regioisomers. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts that electron-donating methyl groups direct chlorination to the ortho position, but experimental validation shows para preference due to steric effects. Mitigation strategies include:

Purification Complexities

Polar by-products (e.g., dichlorinated analogues) necessitate multi-step purification. Industrial solutions employ:

化学反応の分析

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert chloroatranol into less oxidized forms.

Substitution: This compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.

科学的研究の応用

Allergenic Potential

Research indicates that 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde may exhibit significant allergenic properties. Studies have shown that even low concentrations (as low as 5 parts per million) can cause allergic skin reactions in sensitized individuals . This necessitates careful handling in laboratory and industrial environments.

Table 2: Sensitization Study Results

| Concentration (w/v) | Response Observed |

|---|---|

| 0.5% | No sensitization |

| 5% | Mild sensitization |

| 10% | Moderate sensitization |

| 25% | High sensitization |

Pharmaceutical Research

Potential Antimicrobial Properties

The compound's structural features suggest potential roles in antimicrobial activity. Its presence in lichen indicates possible ecological interactions that may include antimicrobial functions. Further research is warranted to explore these properties thoroughly.

Case Study: Antiprotozoal Activity

In a study investigating the antiprotozoal effects of related compounds, derivatives of chloroatranol were evaluated for their ability to inhibit Trypanosoma brucei, the causative agent of African trypanosomiasis. The results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations . This highlights the potential for developing new therapeutic agents based on this compound.

Ecological Significance

Role in Lichen Ecology

this compound is found in certain lichen species, suggesting it plays a role in ecological interactions within its habitat. Its production may serve as a defense mechanism against microbial pathogens or herbivores.

作用機序

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde exerts its effects primarily through skin sensitization. It binds to skin proteins, forming complexes that are recognized by the immune system as foreign. This triggers an immune response, leading to allergic reactions. The molecular targets involved include skin proteins and immune cells .

類似化合物との比較

3-Chloro-2,4-dihydroxybenzaldehyde (1b)

Molecular Formula : C₇H₅ClO₃

Key Differences :

- Substitution Pattern: Hydroxyl groups at positions 2 and 4 (vs. 2 and 6 in Chloroatranol).

- Lacks the 4-methyl group , reducing steric hindrance and lipophilicity.

Synthesis: Synthesized via a Mannich reaction using indium chloride catalysis in ethanol . NMR data confirms the structure (two doublets for vicinal aromatic hydrogens) .

Bioactivity: Forms Schiff bases with antitumor activity (e.g., derivatives 13–15), showing cytotoxicity in MTT assays . Chloroatranol lacks reported antitumor data but is regulated for allergenicity .

| Property | Chloroatranol | 3-Chloro-2,4-dihydroxybenzaldehyde |

|---|---|---|

| Molecular Weight | 186.59 g/mol | 172.57 g/mol |

| Hydroxyl Positions | 2,6 | 2,4 |

| Methyl Group | Yes (position 4) | No |

| Key Applications | Perfumes, cosmetics | Antitumor Schiff base precursors |

| Regulatory Status | Banned in EU cosmetics | No restrictions reported |

Atranol (2,6-Dihydroxy-4-methylbenzaldehyde)

Molecular Formula : C₈H₈O₃

Key Differences :

- Lacks the chlorine atom at position 3.

- Reduced molecular weight (152.14 g/mol) and lower LogP compared to Chloroatranol.

Applications: Used in fragrances but similarly banned in the EU alongside Chloroatranol due to allergenic risks .

| Property | Chloroatranol | Atranol |

|---|---|---|

| Halogenation | Cl at position 3 | No halogen |

| Molecular Weight | 186.59 g/mol | 152.14 g/mol |

| Regulatory Status | Banned in EU cosmetics | Banned in EU cosmetics |

3-Chlorobenzaldehyde

Molecular Formula : C₇H₅ClO

Key Differences :

- Simpler structure with only one chlorine and an aldehyde group; lacks hydroxyl and methyl substituents.

- Lower boiling point (~220°C estimated) and higher volatility .

Hazards : Causes skin irritation (H317 hazard code); first aid measures include immediate washing after exposure .

| Property | Chloroatranol | 3-Chlorobenzaldehyde |

|---|---|---|

| Functional Groups | Cl, 2-OH, 4-CH₃, CHO | Cl, CHO |

| Bioactivity | Allergenicity | Industrial intermediate |

| Complexity | High | Low |

生物活性

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde is an organic compound with significant biological activity, characterized by its unique molecular structure that includes a chlorine atom and hydroxyl groups on a benzene ring. This compound has garnered attention for its potential applications in various fields, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activities, including antimicrobial properties, allergenic potential, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClO₃. The presence of the chlorine atom and hydroxyl groups contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, and its structural characteristics influence its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or inhibiting essential metabolic pathways. For instance, it has been reported to demonstrate effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 40 µg/mL |

2. Allergenic Potential

This compound has been associated with allergic reactions, particularly in sensitized individuals. Reports suggest that it can cause skin irritation and allergic dermatitis at concentrations as low as 5 parts per million (ppm) . This property necessitates caution in its use, especially in cosmetic formulations.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals may play a role in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microorganisms, thus impairing their growth and replication.

- Immunogenic Response : Its structural features enable it to form stable adducts with proteins through Schiff base formation, potentially triggering immune responses .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against Candida albicans, showing a significant reduction in fungal load in vitro.

- Allergenic Response : Clinical evaluations revealed that individuals exposed to products containing this compound exhibited heightened sensitivity and allergic reactions upon dermal exposure.

- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively scavenged free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde, and how do they influence experimental design?

- Answer: The compound (CAS 57074-21-2) has a molecular formula C₈H₇ClO₃ , molecular weight 186.59 g/mol , boiling point 256.6±35.0 °C , and density 1.5±0.1 g/cm³ . Its low water solubility (likely similar to structurally related benzaldehydes) necessitates organic solvents (e.g., ethanol) for dissolution. The presence of multiple hydroxyl and chloro groups increases susceptibility to oxidation, requiring inert atmospheres (e.g., N₂) during synthesis and storage at 2–8°C . These properties inform solvent selection, reaction conditions, and stability testing protocols.

Q. What synthetic routes are reported for this compound, and what are their yields and limitations?

- Answer: A 2012 study describes a synthetic route starting from 2,6-dihydroxy-4-methylbenzaldehyde via regioselective chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane, achieving ~80% purity. Critical parameters include temperature control (0–5°C) to minimize over-chlorination and by-product formation . Challenges include purification due to polar by-products; column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended.

Q. How can the purity and structural integrity of this compound be validated?

- Answer:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- NMR spectroscopy (¹H/¹³C): Key signals include δ ~10.5 ppm (aldehyde proton), δ ~6.5 ppm (aromatic protons), and δ ~192 ppm (carbonyl carbon) .

- Mass spectrometry : ESI-MS should show [M-H]⁻ peak at m/z 185 .

Advanced Research Questions

Q. What are the mechanistic implications of the chloro and hydroxyl substituents on regioselective reactivity in electrophilic substitution reactions?

- Answer: The 2,6-dihydroxy-4-methyl scaffold directs electrophiles to the para position relative to the methyl group due to steric and electronic effects. The 3-chloro group further deactivates the ring but can participate in halogen bonding, influencing catalyst interactions in cross-coupling reactions . Computational studies (e.g., DFT) are recommended to model electronic effects .

Q. How does this compound interact with biological systems, and what are the methodological approaches to study its toxicity?

- Answer: As a fungal metabolite, it may inhibit microbial enzymes via aldehyde group reactivity. In vitro assays (e.g., MIC against Candida albicans) require dissolution in DMSO (<1% v/v) to avoid solvent toxicity . The EU has flagged its structural analog chloroatranol for dermal sensitization, necessitating LLNA (Local Lymph Node Assay) or in silico toxicity prediction (e.g., OECD QSAR Toolbox) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Answer: Discrepancies arise from solvent polarity and measurement techniques. For example:

- Solubility : Use standardized shake-flask methods with HPLC quantification .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure, monitoring via UV-Vis spectrophotometry .

Q. What advanced spectroscopic techniques characterize its tautomeric or polymorphic forms?

- Answer:

- X-ray crystallography confirms the keto-enol tautomer dominance in the solid state, as seen in related dichlorohydroxybenzaldehydes .

- FT-IR identifies hydrogen bonding patterns (O-H stretch ~3200 cm⁻¹) .

- Solid-state NMR distinguishes polymorphs via ¹³C chemical shifts .

Methodological Notes

- Regulatory Compliance : Adhere to EU restrictions on structural analogs (e.g., chloroatranol) in dermal applications by implementing safety protocols (glovebox use, LC-MS for trace analysis) .

- Data Reproducibility : Report solvent purity, humidity, and light exposure conditions to address variability in synthetic yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。